

# A Comparative Analysis of Rebaudioside Taste Profiles: Spotlight on Rebaudioside M

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## Compound of Interest

Compound Name: Rebaudioside S

Cat. No.: B15595482

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A comprehensive review of the sensory attributes of Rebaudioside M, a next-generation stevia sweetener, reveals a taste profile markedly closer to sucrose with significantly reduced bitterness and off-notes compared to other steviol glycosides like Rebaudioside A. While comprehensive sensory data for **Rebaudioside S** remains limited in publicly available research, the extensive evaluation of Rebaudioside M provides a valuable benchmark for researchers, scientists, and drug development professionals seeking superior taste in sugar reduction applications.

Rebaudioside M (Reb M) has emerged as a preferred high-intensity sweetener due to its clean, sugar-like taste and minimal bitterness, a significant improvement over earlier stevia-derived compounds.<sup>[1][2][3]</sup> Sensory evaluations consistently demonstrate that Reb M possesses a more favorable taste profile, characterized by reduced bitterness, astringency, and lingering aftertaste compared to the widely used Rebaudioside A (Reb A).<sup>[1][4]</sup>

## Quantitative Sensory Profile of Rebaudioside M

Numerous studies have quantified the sensory attributes of Reb M, often in comparison to sucrose and other steviol glycosides. This data highlights its superior taste quality.

Taste Attribute	Rebaudioside M	Rebaudioside A	Sucrose (14% w/v)	Key Findings
Sweetness Potency	~200–350 times sweeter than sucrose.[1][3] At a 14% sucrose equivalence, the sweet potency is calculated as 140.[2]	~250-450 times sweeter than sucrose.	N/A	Reb M provides high-intensity sweetness, comparable to other steviol glycosides.
In-Mouth Sweetness	Not significantly different from 14% sucrose.[5]	Significantly less sweet than Reb M and sucrose at the same concentration.[2][5]	N/A	Reb M's sweetness perception is more aligned with that of sugar.
Immediate Sweetness (5s after expectorating)	Highest among Reb A, Reb D, and sucrose.[5]	Lower than Reb M.	Lower than Reb M.	Reb M demonstrates a rapid onset of sweetness.
Lingering Sweetness (1 min after expectorating)	Higher than Reb D and sucrose, though not always statistically significant.[5]	Lower than Reb M and Reb D.	Lower than Reb M and Reb D.	Reb M has a more persistent sweet taste.
In-Mouth Bitterness	Not significantly different from sucrose (rated around 1 on a 15-cm scale).[2]	Significantly more bitter (rated around 3.5 on a 15-cm scale).[2]	Rated around 1 on a 15-cm scale.	Reb M exhibits minimal in-mouth bitterness, similar to sucrose.
Immediate Bitterness (5s)	No significant difference from sucrose.[2]	Persists at a significant level (rated around 3.5	Minimal.	The lack of immediate bitter aftertaste is a

after expectorating)		on a 15-cm scale).[2]		key advantage of Reb M.
Lingering Bitterness (1 min after expectorating)	Minimal and comparable to sucrose.[2]	Detectable bitterness remains.[2]	Minimal.	Reb M offers a cleaner finish with negligible lingering bitterness.
Off-Tastes (e.g., licorice, metallic, astringent)	Significantly reduced perception of bitterness, astringency, and licorice-like aftertaste compared to Reb A.[1][4] In some evaluations, no significant bitter or licorice off-tastes were detected.[1]	Known to exhibit bitter, licorice-like, and metallic off-tastes.[6]	N/A	Reb M has a cleaner taste profile with fewer undesirable sensory notes.

## Experimental Protocols

The sensory data for steviol glycosides are primarily generated through rigorous human taste panel studies. These evaluations employ standardized methodologies to ensure the reliability and validity of the results.

### Sensory Evaluation Methodology:

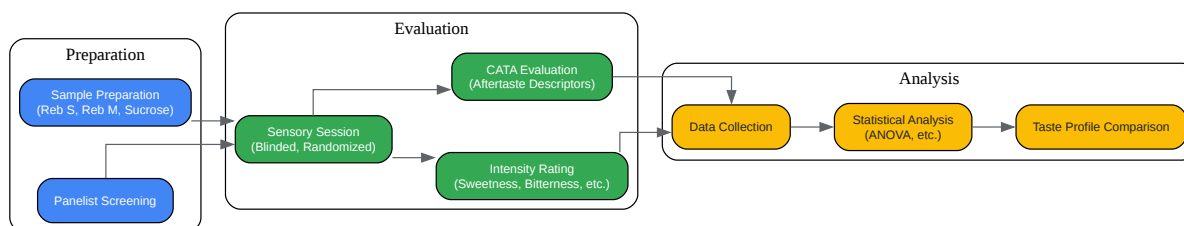
A common approach involves a consumer panel, as described in studies evaluating Reb M.[2] Key aspects of the protocol include:

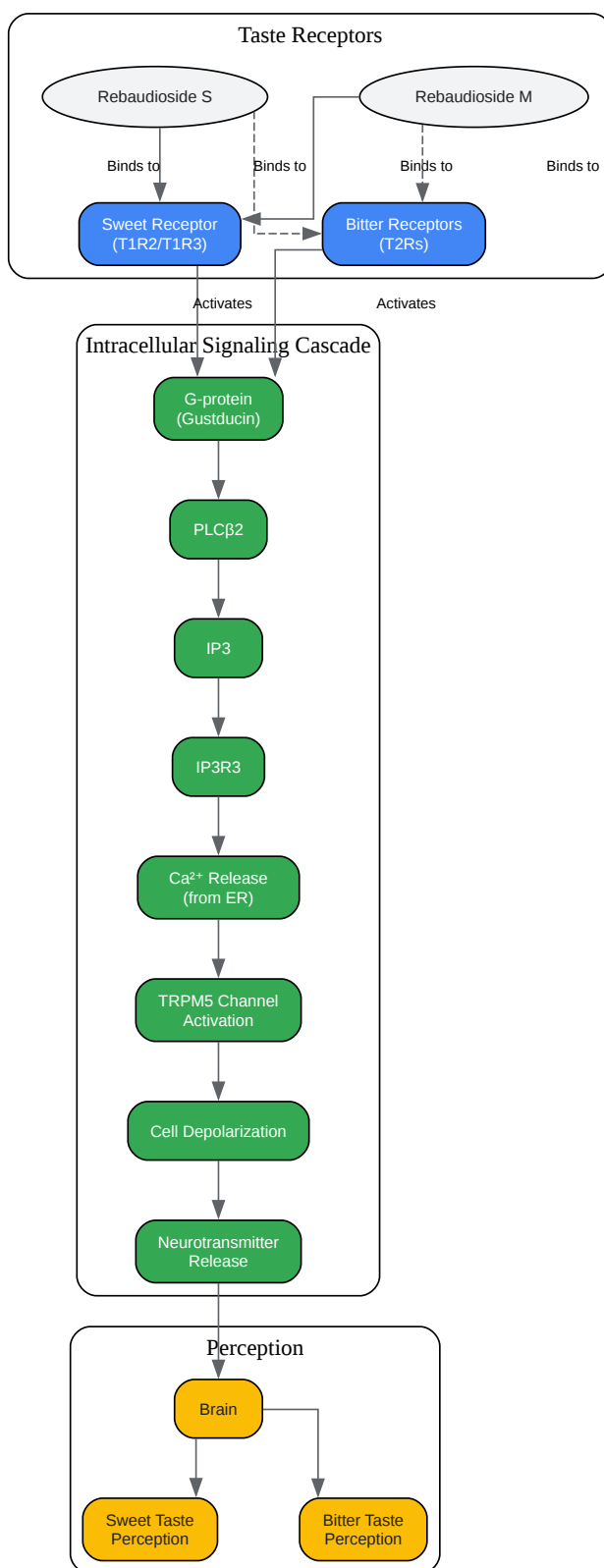
- **Panelist Recruitment and Screening:** Participants are recruited based on specific criteria, such as being regular consumers of sugar-sweetened products. They are often screened for their ability to distinguish between different taste intensities.

- **Sample Preparation:** Steviol glycoside solutions are prepared at specific concentrations in purified water. For comparative studies, a sucrose solution is used as a reference. For instance, 0.1% solutions of Reb M and Reb A have been compared to a 14% (w/v) sucrose solution.[\[2\]](#)
- **Evaluation Procedure:** Participants are instructed to taste each sample and rate the intensity of various sensory attributes (e.g., sweetness, bitterness, aftertaste) on a labeled magnitude scale (LMS) or a visual analog scale (VAS). The evaluation is typically divided into in-mouth perception, immediate aftertaste (e.g., 5 seconds after expectorating), and lingering aftertaste (e.g., 1 minute after expectorating).[\[2\]](#)
- **Data Analysis:** Statistical methods, such as Analysis of Variance (ANOVA) and Fisher's LSD, are used to determine significant differences in the perceived intensities of the sensory attributes between the different sweeteners.[\[2\]](#)

Check-All-That-Apply (CATA) Method:

In addition to intensity ratings, qualitative data is often collected using methods like CATA. Participants are provided with a list of descriptive terms (e.g., "sweet," "bitter," "artificial," "pleasant," "chemical") and are asked to select all the terms that apply to the aftertaste of each sweetener. This provides insights into the overall flavor profile and consumer perception.[\[2\]](#)





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